molecular formula C18H23N7O B5595179 2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5595179
M. Wt: 353.4 g/mol
InChI Key: JVOPNECIOCLLIN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are structurally complex, incorporating multiple functional groups including pyrazinylcarbonyl, piperazinyl, pyrrolidinyl, and pyrimidine moieties. Such molecules often exhibit significant biological activity and are of interest in pharmaceutical research and development.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including nucleophilic substitution reactions, amidation, and cyclization processes. A common approach might involve starting from a pyrimidine base and sequentially introducing the desired functional groups through reactions with appropriate reagents under controlled conditions. For example, Ackland et al. (1993) describe the synthesis of carbon-14 and carbon-13 labelled compounds involving pyrimidine structures, highlighting the complex nature of synthesizing such molecules (Ackland, M. J., Howard, M., Jacobsen, E., Secreast, S. L., & Dring, L., 1993).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been investigated for various scientific applications, focusing on its synthesis and potential in creating novel chemical entities. Research has explored synthesizing related pyrimidine derivatives and their incorporation into heterocyclic compounds, indicating a broad interest in pyrimidine chemistry for its versatility and potential in developing new pharmacological agents and materials.

  • Synthesis of Novel Pyrimidine Derivatives : The synthesis of pyrimidine derivatives, including thieno[2,3-d]pyrimidines and related compounds, has been a significant area of research. These compounds are synthesized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines has been reported, highlighting the chemical versatility and potential applications of these compounds in designing new chemical entities with unique properties (Bakhite et al., 2002).

  • Heterocyclic Synthesis : Pyrimidine and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The development of new synthetic methodologies to create heterocyclic structures based on pyrimidine cores is of significant interest. This includes the creation of compounds with potential antibacterial, antiviral, and anticancer activities, demonstrating the compound's utility in drug discovery and development. For example, the synthesis and evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents have been explored, showing the application of pyrimidine derivatives in medicinal chemistry (El-Subbagh et al., 2000).

  • Pharmacological Applications : The pharmacological properties of pyrimidine derivatives, including their potential as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents, have been studied. This highlights the broad pharmacological applications of pyrimidine derivatives and their importance in drug development processes (Mattioda et al., 1975).

properties

IUPAC Name

[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-14-21-16(23-6-2-3-7-23)12-17(22-14)24-8-10-25(11-9-24)18(26)15-13-19-4-5-20-15/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPNECIOCLLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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